5-bromo-3-nitroquinolin-4-ol
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Overview
Description
5-bromo-3-nitroquinolin-4-ol is a chemical compound belonging to the quinolin-4-ol family. It possesses unique chemical properties and has gained significant attention in various scientific fields due to its potential biological activity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-nitroquinolin-4-ol typically involves the bromination and nitration of quinolin-4-ol. The process begins with the bromination of quinolin-4-ol using bromine in the presence of a suitable solvent such as acetic acid. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-nitroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Quinolin-4-one derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-3-nitroquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-nitroquinolin-4-ol involves its interaction with various molecular targets. The compound can inhibit specific enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit bacterial gyrases, which are essential for DNA replication in bacteria, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-3-nitroquinolin-4-ol
- 5-nitroquinolin-4-ol
- 5-bromoquinolin-4-ol
Uniqueness
5-bromo-3-nitroquinolin-4-ol is unique due to the presence of both bromine and nitro groups on the quinoline ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances its electrophilic substitution potential, while the nitro group contributes to its oxidative and reductive transformation capabilities .
Properties
CAS No. |
723283-90-7 |
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Molecular Formula |
C9H5BrN2O3 |
Molecular Weight |
269.05 g/mol |
IUPAC Name |
5-bromo-3-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13) |
InChI Key |
NWRGJCHLYXOMGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=CN2)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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